molecular formula C10H18F2N2 B1524646 4,4-Difluoro-1,4'-bipiperidine CAS No. 686298-08-8

4,4-Difluoro-1,4'-bipiperidine

Cat. No.: B1524646
CAS No.: 686298-08-8
M. Wt: 204.26 g/mol
InChI Key: SJPKYEQXKLCJBT-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,4’-bipiperidine is a chemical compound with the molecular formula C10H18F2N2 It is a derivative of bipiperidine, characterized by the presence of two fluorine atoms at the 4-position on each piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,4’-bipiperidine typically involves the fluorination of 1,4’-bipiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve temperatures ranging from -78°C to room temperature, depending on the reactivity of the fluorinating agent used .

Industrial Production Methods

Industrial production of 4,4-Difluoro-1,4’-bipiperidine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-1,4’-bipiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipiperidine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    4-Fluoro-1,4’-bipiperidine: Contains only one fluorine atom, leading to different reactivity and applications.

    1,4’-Bipiperidine: The parent compound without any fluorine substitution.

Uniqueness

4,4-Difluoro-1,4’-bipiperidine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .

Biological Activity

4,4-Difluoro-1,4'-bipiperidine is a synthetic organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms enhances its lipophilicity, which can influence its interaction with biological targets and overall pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H26F2N2O2C_{15}H_{26}F_2N_2O_2, with a molecular weight of approximately 304.38 g/mol. The bipiperidine structure provides conformational flexibility that may facilitate interactions with various biological targets. The difluoro substitution at the 4-position is particularly significant as it may enhance binding affinity to receptors or enzymes compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms can increase the compound's binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including potential therapeutic applications in treating diseases such as tuberculosis and cancer .

Structure-Activity Relationship (SAR)

A detailed SAR study of bipiperidine derivatives has revealed that modifications in the molecular structure can significantly impact biological activity. For instance, analogs with different substitutions at the 4-position have shown varying degrees of potency against bacterial strains and other biological targets. Table 1 summarizes some key findings from SAR studies on related compounds:

Compound NameSubstitution PatternBiological Activity (MIC)
4PP-1 Hydrogen at 4-position6.3 µM
4PP-2 p-tert-butyl group at 4-position2.0 µM
4PP-3 Cyclohexylmethylene at N-16.8 µM
4PP-4 Phenyl group at 4-position21 µM

These findings indicate that specific structural features can enhance or diminish the compound's efficacy against targeted pathogens .

Case Studies

Recent studies have highlighted the antibacterial properties of bipiperidine derivatives, including those similar to this compound. For example:

  • Antitubercular Activity : A study screened a library of compounds against Mycobacterium tuberculosis, identifying several derivatives with promising in vitro activity against this pathogen. The selected compounds demonstrated selectivity towards MmpL3, a critical target for tuberculosis treatment .
  • Antibacterial Efficacy : Research indicated that certain bipiperidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.12 μg/mL for some compounds . This suggests that modifications leading to increased lipophilicity and enhanced binding capabilities can improve antibacterial properties.
  • Pharmacological Applications : Investigations into the pharmacological effects of these compounds have shown potential applications in treating metabolic disorders by targeting cannabinoid receptors . The ability to modulate receptor activity opens avenues for developing new therapeutic agents.

Properties

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKYEQXKLCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-08-8
Record name 4,4-difluoro-1-(piperidin-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.8 g (9.5 mmol) 1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl in 300 mL MeOH was hydrogenated in the presence of 1.2 g Pd/C (10%) at 50° C. and 50 psi hydrogen pressure with the addition of a few drops of 1 M HCl until the calculated volume of hydrogen had been taken up. The catalyst was filtered off and the filtrate was evaporated down under reduced pressure. The residue was triturated with diisopropylether, suction filtered and dried.
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1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl
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2.8 g
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300 mL
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1.2 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.